1,3-Bis(benzotriazol-1-yl)propan-2-one
Overview
Description
1,3-Bis(benzotriazol-1-yl)propan-2-one is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is particularly interesting due to its unique structure, which consists of a propan-2-one backbone with two benzotriazol-1-yl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(benzotriazol-1-yl)propan-2-one can be synthesized through a phase-transfer catalyzed coupling reaction between 1,3-dichloro-propan-2-ol and 1H-benzotriazole . The reaction typically involves the use of a base, such as potassium carbonate, and a phase-transfer catalyst, such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzotriazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazol-1-yl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the propan-2-one backbone.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the benzotriazol-1-yl groups.
Scientific Research Applications
1,3-Bis(benzotriazol-1-yl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(benzotriazol-1-yl)propan-2-one, particularly in its antifungal activity, involves the inhibition of ergosterol synthesis in fungal cell membranes . This disruption of ergosterol synthesis leads to impaired cell membrane integrity, ultimately inhibiting fungal growth and replication. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity by enhancing its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzotriazol-1-yl)propan-2-ol: Similar structure with a hydroxyl group instead of a ketone group.
1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propan-2-one: Another benzotriazole derivative with slight structural variations.
Uniqueness
1,3-Bis(benzotriazol-1-yl)propan-2-one is unique due to its specific substitution pattern and the presence of the propan-2-one backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and exhibit antifungal activity sets it apart from other benzotriazole derivatives.
Properties
IUPAC Name |
1,3-bis(benzotriazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c22-11(9-20-14-7-3-1-5-12(14)16-18-20)10-21-15-8-4-2-6-13(15)17-19-21/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHVGNLCBTXWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)CN3C4=CC=CC=C4N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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